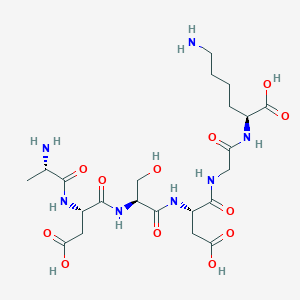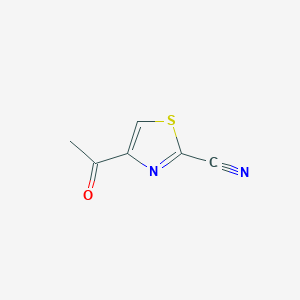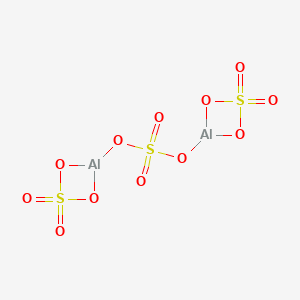
Quinazoline-2,4-diamine
Descripción general
Descripción
Quinazoline-2,4-diamine is a compound with the molecular formula C8H8N4. It is also known by other names such as 2,4-Diaminoquinazoline and 2,4-Quinazolinediamine . This compound has been the subject of various studies due to its potential biological activities .
Synthesis Analysis
Quinazoline-2,4-diamine can be synthesized through various methods. One reported method involves the condensation of aromatic o-aminonitriles with DMF or N, N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the use of a basic anion-functionalized ionic liquid for efficient CO2 capture and catalytic conversion of CO2 to quinazoline-2,4-diamine .
Molecular Structure Analysis
The molecular structure of Quinazoline-2,4-diamine includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound has a molecular weight of 160.18 g/mol .
Chemical Reactions Analysis
Quinazoline-2,4-diamine derivatives have been synthesized and tested for various biological activities . For instance, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity .
Physical And Chemical Properties Analysis
Quinazoline-2,4-diamine has a molecular weight of 160.18 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound is characterized by a topological polar surface area of 77.8 Ų .
Aplicaciones Científicas De Investigación
Antileishmanial Applications
Quinazoline-2,4-diamines have been studied for their potential in treating visceral leishmaniasis, a parasitic disease . N(2),N(4)-disubstituted quinazoline-2,4-diamines have shown low to sub-micromolar potency against intracellular Leishmania . Although the study did not identify new quinazoline-2,4-diamines with promising in vivo efficacy, the reduced in vitro toxicity of derivatives bearing small alkyl groups at either N(2) or N(4) may provide clues for the design of safe and effective antileishmanial quinazolines .
Anti-Breast Cancer Applications
Indole scaffolds, which are structurally similar to quinazoline-2,4-diamines, are well-documented for their biological accessibility and broader therapeutic applications . The cellular interaction of the indole moiety and its intrinsic effects on cell transduction and proliferation mechanisms in cancer biology have been widely acknowledged . Despite available reports on anticancer indoles, the structural insights of indole compounds in targeting drug-resistant breast cancer have yet to be elaborated upon .
Pharmacological Diversification
Quinazolines and quinazolinones, which include quinazoline-2,4-diamines, are ubiquitous structural fragments in medicinal chemistry . They have been the subject of extensive research for the development of synthetic methods and pharmacological diversification .
Mecanismo De Acción
Target of Action
Quinazoline-2,4-diamine, also known as 2,4-Diaminoquinazoline, is a heterocyclic compound that has been found to interact with various biological targets. It has been reported to inhibit the decapping scavenger enzyme DcpS , which plays a crucial role in mRNA decay and is involved in the pathogenesis of certain diseases such as spinal muscular atrophy . Additionally, it has been identified as a potential inhibitor against Chikungunya and Ross River Viruses .
Mode of Action
The compound acts by inhibiting the decapping scavenger enzyme DcpS, leading to context-specific modulation of SMN transcript levels . This inhibition can result in a broad spectrum of biological effects, both in vitro and in vivo . In the context of viral infections, it has been found to inhibit the replication of Chikungunya and Ross River Viruses .
Biochemical Pathways
The biochemical pathways affected by Quinazoline-2,4-diamine are diverse. In the case of spinal muscular atrophy, the compound’s inhibition of DcpS leads to changes in SMN transcript levels, which can have downstream effects on various cellular processes . Furthermore, the compound’s antiviral activity suggests that it may interfere with viral replication pathways .
Result of Action
The molecular and cellular effects of Quinazoline-2,4-diamine’s action are context-specific. For instance, in the treatment of spinal muscular atrophy, the compound can cause modest and transient increases in SMN2 mRNA levels . In terms of its antiviral activity, the compound has been found to reduce the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .
Direcciones Futuras
Research into Quinazoline-2,4-diamine and its derivatives is ongoing, with recent studies focusing on their potential therapeutic applications . For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .
Propiedades
IUPAC Name |
quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRMPRLCPFTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172415 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-2,4-diamine | |
CAS RN |
1899-48-5 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1899-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1899-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)


